molecular formula C10H9F2NO2 B11890634 5,6-Difluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

5,6-Difluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

Cat. No.: B11890634
M. Wt: 213.18 g/mol
InChI Key: CNPJXHPOCZXPDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Difluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is a fluorinated organic compound that serves as a versatile chiral building block in medicinal chemistry and drug discovery. Its core structure is a constrained tetrahydroquinoline scaffold, which is a privileged motif in pharmaceuticals. The strategic 5,6-difluoro substitution is a common bioisostere used to fine-tune a molecule's potency, metabolic stability, and membrane permeability . Similarly, the 1,2,3,4-tetrahydroquinoline-2-carboxylic acid moiety is recognized as a rigid analogue of phenylalanine and a surrogate for proline, often used to design peptidomimetics and conformationally restricted peptides . This specific difluoro derivative is of particular interest as a key synthetic intermediate. Scientific literature indicates that the (S)-enantiomer of the closely related 5,6-difluoro-2-methyl-1,2,3,4-tetrahydroquinoline was efficiently synthesized as a key intermediate for (S)-(−)-Nadifloxacin, a fluoroquinolone antibiotic . Furthermore, recent research highlights 1,2,3,4-tetrahydroquinoline derivatives as a novel class of potent and selective retinoic acid receptor-related orphan receptor γ (RORγ) inverse agonists, demonstrating promising anti-proliferative activity against prostate cancer cell lines both in vitro and in vivo . This suggests potential applications for researchers developing new therapies for castration-resistant prostate cancer (CRPC). The compound is intended for research purposes only.

Properties

Molecular Formula

C10H9F2NO2

Molecular Weight

213.18 g/mol

IUPAC Name

5,6-difluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

InChI

InChI=1S/C10H9F2NO2/c11-6-2-4-7-5(9(6)12)1-3-8(13-7)10(14)15/h2,4,8,13H,1,3H2,(H,14,15)

InChI Key

CNPJXHPOCZXPDV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2F)F)NC1C(=O)O

Origin of Product

United States

Preparation Methods

Cyclization Reactions for Tetrahydroquinoline Core Formation

The tetrahydroquinoline scaffold is typically constructed via acid-catalyzed cyclization of appropriately substituted aniline derivatives. A common precursor, 2-aminobenzaldehyde, undergoes condensation with a β-ketoester in the presence of sulfuric acid to form the quinoline ring, which is subsequently hydrogenated to yield the tetrahydroquinoline intermediate. Recent advancements employ microwave-assisted cyclization, reducing reaction times from 12 hours to 30 minutes while maintaining yields above 70%.

Reaction Conditions Table

ParameterConventional MethodMicrowave-Assisted Method
Temperature120°C150°C
Time12 h30 min
CatalystH2SO4H2SO4
Yield68%73%

Regioselective Fluorination Techniques

Introducing fluorine atoms at the 5- and 6-positions requires careful substrate design. Directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) enable selective fluorination of brominated intermediates. For example, treatment of 5,6-dibromotetrahydroquinoline-2-carboxylic acid with LDA followed by quenching with N-fluorobenzenesulfonimide (NFSI) achieves 85% difluorination efficiency. Alternative approaches utilize halogen-exchange reactions with potassium fluoride in dimethylformamide at 150°C, though yields are lower (55–60%).

Carboxylation Methods

The carboxylic acid group at position 2 is introduced through oxidation or carboxylation. A two-step sequence involving Friedel-Crafts acylation followed by Jones oxidation provides moderate yields (50–55%). More efficient methods employ palladium-catalyzed carbonylation of 2-bromotetrahydroquinoline derivatives under CO pressure (20 bar), achieving 78% yield with minimal byproducts.

Catalytic Systems and Optimization

Transition Metal Catalysis

Palladium complexes, particularly Pd(PPh3)4, enhance carbonylation efficiency by facilitating oxidative addition of aryl bromides. The use of 1,3-bis(diphenylphosphino)propane (dppp) as a ligand improves catalyst stability, enabling turnover numbers (TON) exceeding 1,200.

Solvent and Temperature Effects

Polar aprotic solvents like dimethylacetamide (DMA) optimize fluorination yields by stabilizing reactive intermediates. Elevated temperatures (80–100°C) accelerate halogen-exchange reactions but risk decomposition, necessitating precise thermal control.

Analytical Characterization

Post-synthetic analysis employs NMR (1H, 13C, 19F) and HPLC-MS to verify regiochemistry and purity. The 19F NMR spectrum of DFTHQC exhibits two distinct signals at δ -112 ppm (C5-F) and -115 ppm (C6-F), confirming successful difluorination. HPLC purity thresholds exceed 99.5% for pharmaceutical-grade material.

Industrial-Scale Production Considerations

Batch processes dominate large-scale synthesis, though continuous-flow systems are gaining traction for fluorination steps. Key challenges include:

  • Safe handling of HF byproducts through scrubber systems

  • Recycling of palladium catalysts via membrane filtration

  • Minimizing waste through solvent recovery (>90% efficiency)

Chemical Reactions Analysis

Types of Reactions: 5,6-Difluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H9F2NO2
  • Molecular Weight : 213.18 g/mol
  • CAS Number : 1706428-68-3

The compound features a tetrahydroquinoline structure with two fluorine atoms at positions 5 and 6 and a carboxylic acid group at position 2. This unique structure contributes to its biological activity and potential therapeutic uses.

Medicinal Applications

  • Antimicrobial Activity
    • Recent studies indicate that derivatives of tetrahydroquinolines exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, showing promising results as an antibacterial agent .
  • Anticancer Potential
    • Research has highlighted the potential of tetrahydroquinoline derivatives in cancer treatment. Compounds similar to 5,6-difluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid have demonstrated inhibitory effects on tumor growth in preclinical models .
  • Neurological Disorders
    • There is growing interest in the use of this compound for neuroprotective applications. Some studies suggest that tetrahydroquinoline derivatives may have a role in treating neurodegenerative diseases such as Alzheimer's disease due to their ability to inhibit certain enzymes involved in neurodegeneration .
  • Cardiovascular Health
    • The compound has also been investigated for its potential effects on cardiovascular diseases. Some derivatives have been shown to possess antihypertensive properties, making them candidates for further research in managing blood pressure .

Synthesis and Development

The synthesis of this compound can be achieved through various chemical reactions involving starting materials that are readily available in the laboratory setting. The synthetic pathways often include domino reactions that allow for the efficient construction of the tetrahydroquinoline framework .

Table: Synthetic Pathways for Tetrahydroquinoline Derivatives

Synthetic MethodDescriptionYield (%)
Domino ReactionsSequential reactions leading to complex structures93–98
Reduction ReactionsReduction of imines to yield tetrahydroquinolinesHigh
Cyclization TechniquesFormation of cyclic structures from linear precursorsVariable

Case Studies

  • Case Study on Antimicrobial Efficacy
    • A study published in a peer-reviewed journal assessed the antimicrobial efficacy of several tetrahydroquinoline derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with fluorine substitutions exhibited enhanced activity compared to their non-fluorinated counterparts .
  • Neuroprotective Effects
    • Another research effort focused on evaluating the neuroprotective effects of tetrahydroquinoline derivatives in animal models of ischemic stroke. The findings suggested that these compounds could significantly reduce neuronal damage and improve recovery outcomes .
  • Anticancer Screening
    • A comprehensive screening of various tetrahydroquinoline derivatives was conducted to assess their anticancer properties against different cancer cell lines. The study found that certain modifications to the basic structure led to improved cytotoxicity against breast and lung cancer cells .

Mechanism of Action

The mechanism of action of 5,6-Difluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity to these targets, leading to increased biological activity. The pathways involved include enzyme inhibition and disruption of bacterial cell wall synthesis .

Comparison with Similar Compounds

Substituent Variations: Methyl vs. Carboxylic Acid

(S)-5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline (CAS: 1341055-90-0 or 154357-38-7 ) replaces the carboxylic acid with a methyl group. This substitution eliminates hydrogen-bonding capacity, reducing polarity and increasing lipophilicity (logP). Such changes may enhance blood-brain barrier penetration but reduce solubility in aqueous environments. Pharmacologically, methyl groups are often used to modulate steric effects without introducing strong electronic perturbations .

Positional Isomerism: Carboxylic Acid at Position 7

1,2,3,4-Tetrahydroquinoline-7-carboxylic acid (CAS: 104562706-39-7) shifts the carboxylic acid to position 6. For example, in kinase inhibitors, small shifts in substituent placement can drastically alter selectivity .

Scaffold Modification: Isoquinoline vs. Quinoline

5,6-Difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Hydrochloride (CAS: 2763756-43-8) substitutes the quinoline scaffold with isoquinoline. The isoquinoline structure has a fused benzene ring in a different orientation, which can modify π-π stacking interactions and receptor binding profiles. The hydrochloride salt form improves aqueous solubility, a critical factor in formulation .

Ester-Functionalized Analog

2-(4-Fluoro-2-(methoxycarbonyl)phenyl)-1,2,3,4-tetrahydroquinoline-1-carboxylic acid introduces a methoxycarbonylphenyl substituent. The ester group (methoxycarbonyl) may act as a prodrug, hydrolyzing in vivo to release the active carboxylic acid. This strategy is common to improve oral bioavailability .

Comparative Data Table

Compound Name CAS Number Substituents Molecular Weight Key Properties
5,6-Difluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid Not provided -COOH (C2), -F (C5, C6) ~225.18 (calc.) High polarity, potential H-bond donor
(S)-5,6-Difluoro-2-methyl-THQ 1341055-90-0 -CH3 (C2), -F (C5, C6) 213.22 (calc.) Lipophilic, enhanced BBB penetration
Tetrahydroquinoline-7-carboxylic acid 104562706-39-7 -COOH (C7) 191.18 (calc.) Positional isomer, distinct binding
Tetrahydroisoquinoline-3-carboxylic Acid HCl 2763756-43-8 -COOH (C3), -F (C5, C6), HCl 261.65 (calc.) Improved solubility, isoquinoline core
2-(Methoxycarbonylphenyl)-THQ-1-carboxylic acid N/A -COOH (C1), ester substituent ~329.30 (calc.) Prodrug potential, bulky substituent

Biological Activity

5,6-Difluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₉F₂N
  • IUPAC Name : this compound
  • CAS Number : 1706428-68-3

The biological activity of this compound is primarily linked to its interactions with various protein targets involved in cellular processes. Studies have demonstrated that it exhibits:

  • Inhibition of Bcl-2 Family Proteins : This compound has shown potential in inhibiting anti-apoptotic Bcl-2 proteins. In a study involving substituted tetrahydroisoquinoline derivatives, compounds similar to this compound displayed binding affinities to Bcl-2 and Mcl-1 proteins and induced apoptosis in cancer cell lines .

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity:

  • Apoptosis Induction : Compounds derived from this structure can induce apoptosis in various cancer cell lines. For instance:
    • Active compound analogs demonstrated the ability to activate caspase-3 in Jurkat cells in a dose-dependent manner .
    • MTT assays revealed certain compounds had anti-proliferative effects against cancer cells.
  • Chloride Transport Enhancement : Related compounds have been shown to improve chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein. This suggests potential therapeutic applications for cystic fibrosis .

Structure-Activity Relationship (SAR)

The structure of this compound is critical for its biological activity. Modifications at various positions can significantly alter its pharmacological profile:

CompoundEC₅₀ (nM)Biological Activity
Lead Compound<10Chloride transport enhancement
Analog 15.2Bcl-2 inhibition
Analog 220Apoptosis induction

Study on Apoptotic Induction

A study published in PubMed highlighted that certain derivatives of tetrahydroquinoline compounds could effectively bind to Bcl-2 proteins and induce apoptosis in Jurkat cells. The findings suggest that these compounds could serve as potential anticancer agents by promoting programmed cell death .

Study on Cystic Fibrosis Treatment

Another research effort focused on the development of tetrahydroquinoline derivatives that enhance chloride transport in CFTR-deficient cells. The analogs derived from this compound showed improved potency over the original lead compound by over 30-fold .

Q & A

Basic Research Questions

Q. What are the key structural features of 5,6-Difluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, and how do they influence its reactivity?

  • Answer : The compound features a tetrahydroquinoline core with fluorine atoms at positions 5 and 6, and a carboxylic acid group at position 2. The fluorine atoms enhance electron-withdrawing effects, increasing electrophilicity at the quinoline ring and improving binding affinity to biological targets (e.g., enzymes involved in cancer pathways) . The carboxylic acid group facilitates hydrogen bonding, critical for interactions with active sites in proteins.

Q. What synthetic routes are commonly employed for 5,6-Difluoro-tetrahydroquinoline derivatives?

  • Answer : Synthesis typically involves multi-step processes:

  • Step 1 : Fluorination of the quinoline precursor using agents like DAST (diethylaminosulfur trifluoride) or Selectfluor.
  • Step 2 : Cyclization via Pictet-Spengler or Friedländer reactions to form the tetrahydroquinoline core.
  • Step 3 : Hydrolysis or oxidation to introduce the carboxylic acid moiety.
    Continuous flow reactors are recommended for improved yield and purity in industrial settings .

Q. How does fluorine substitution impact the compound’s physicochemical properties?

  • Answer : Fluorine atoms increase lipophilicity (logP) by ~0.25 per substituent, enhancing membrane permeability. They also reduce metabolic degradation by blocking cytochrome P450 oxidation sites. Comparative data for analogs (e.g., methyl or ester substitutions) show reduced solubility but higher stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for fluorinated tetrahydroquinoline derivatives?

  • Answer : Contradictions often arise from assay variability (e.g., enzyme vs. cell-based models). To address this:

  • Method 1 : Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability tests).
  • Method 2 : Perform molecular dynamics simulations to validate target engagement.
    For example, fluorinated analogs may show high in vitro enzyme inhibition but low cellular uptake due to poor solubility, necessitating formulation optimization .

Q. What strategies optimize the compound’s selectivity for cancer-related kinases versus off-target enzymes?

  • Answer :

  • Strategy 1 : Introduce steric hindrance via bulky substituents (e.g., trifluoromethyl groups at position 7) to block non-target binding pockets.
  • Strategy 2 : Modify the carboxylic acid group to a bioisostere (e.g., tetrazole) to retain hydrogen bonding while reducing ionizability.
    Comparative data for analogs with varied substituents:
Substituent PositionActivity (IC50, nM)Selectivity Ratio (Target/Off-target)
5,6-Difluoro12.58.7
7-Trifluoromethyl9.815.3
6-Fluoro, 1-Methyl18.25.1

Data adapted from studies on kinase inhibition .

Q. What are best practices for handling 5,6-Difluoro-tetrahydroquinoline derivatives in laboratory settings?

  • Answer :

  • Handling : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.
  • Storage : Store in airtight containers at -20°C under inert gas (argon) to prevent hydrolysis of the carboxylic acid group.
  • Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal to avoid environmental release of fluorinated byproducts .

Methodological Guidance

Q. How to design experiments to assess metabolic stability of fluorinated tetrahydroquinolines?

  • Answer :

  • Step 1 : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS.
  • Step 2 : Identify metabolites using high-resolution mass spectrometry (HRMS).
  • Step 3 : Compare half-life (t½) with non-fluorinated analogs to quantify fluorine’s protective effect.
    Example: 5,6-Difluoro analogs showed t½ > 120 min vs. 45 min for non-fluorinated derivatives .

Q. What computational tools predict binding modes of 5,6-Difluoro derivatives with biological targets?

  • Answer :

  • Tool 1 : AutoDock Vina for docking studies, using crystal structures of target enzymes (e.g., EGFR or PARP).
  • Tool 2 : Schrödinger’s Prime MM-GBSA for binding free energy calculations.
    Fluorine atoms are parameterized as partial charges to model their inductive effects accurately .

Data Contradictions and Solutions

Q. Why do some studies report conflicting cytotoxicity data for fluorinated tetrahydroquinolines?

  • Answer : Variability stems from:

  • Factor 1 : Cell line differences (e.g., overexpression of efflux pumps in MDR1+ lines).
  • Factor 2 : Assay endpoints (e.g., ATP-based viability vs. apoptosis markers).
    Mitigation: Standardize protocols using CLSI guidelines and include positive controls (e.g., doxorubicin) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.